Diethyl (1-fluoro-1,3-bis(phenylsulfonyl)propyl)phosphonate
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Overview
Description
Diethyl (1-fluoro-1,3-bis(phenylsulfonyl)propyl)phosphonate is a complex organophosphorus compound characterized by the presence of fluorine, sulfonyl, and phosphonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (1-fluoro-1,3-bis(phenylsulfonyl)propyl)phosphonate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of diethyl phosphite with a suitable fluorinated intermediate under controlled conditions. The reaction is often catalyzed by a base such as cesium carbonate and may require the use of solvents like dichloromethane or tetrahydrofuran to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl (1-fluoro-1,3-bis(phenylsulfonyl)propyl)phosphonate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or sulfonyl groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Cross-Coupling Reactions: It can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-phosphorus bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, bases like cesium carbonate for substitution reactions, and oxidizing or reducing agents for redox reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, cross-coupling reactions can yield various aryl phosphonates, while substitution reactions can produce a range of substituted phosphonates .
Scientific Research Applications
Diethyl (1-fluoro-1,3-bis(phenylsulfonyl)propyl)phosphonate has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Material Science: It can be used in the development of new materials with specific properties, such as flame retardants or plasticizers
Mechanism of Action
The mechanism of action of diethyl (1-fluoro-1,3-bis(phenylsulfonyl)propyl)phosphonate involves its interaction with specific molecular targets. The presence of the fluorine atom and sulfonyl groups can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The phosphonate group can also participate in various biochemical pathways, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- Diethyl (1-fluoro-1,3-bis(phenylsulfonyl)ethyl)phosphonate
- Diethyl (1-chloro-1,3-bis(phenylsulfonyl)propyl)phosphonate
- Diethyl (1-fluoro-1,3-bis(methylsulfonyl)propyl)phosphonate
Uniqueness
Diethyl (1-fluoro-1,3-bis(phenylsulfonyl)propyl)phosphonate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[(3S)-3-(benzenesulfonyl)-3-diethoxyphosphoryl-3-fluoropropyl]sulfonylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FO7PS2/c1-3-26-28(21,27-4-2)19(20,30(24,25)18-13-9-6-10-14-18)15-16-29(22,23)17-11-7-5-8-12-17/h5-14H,3-4,15-16H2,1-2H3/t19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRPHEFTQXZHHA-IBGZPJMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(CCS(=O)(=O)C1=CC=CC=C1)(F)S(=O)(=O)C2=CC=CC=C2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)([C@](CCS(=O)(=O)C1=CC=CC=C1)(F)S(=O)(=O)C2=CC=CC=C2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FO7PS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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